molecular formula C25H25NO2 B586905 JWH-122 (Indole-d5) 4-Hydroxypentyl CAS No. 1781417-73-9

JWH-122 (Indole-d5) 4-Hydroxypentyl

Cat. No.: B586905
CAS No.: 1781417-73-9
M. Wt: 376.511
InChI Key: CLPJTHSXFZPIBP-DHJLQICESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH-122 (Indole-d5) 4-Hydroxypentyl is a deuterium-labeled analog of a primary human urinary metabolite of the synthetic cannabinoid JWH-122, a naphthoylindole compound . This compound is specifically designed for use as an analytical reference standard in forensic toxicology and clinical research . Its primary application is in the development and confirmation of liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for the qualitative and quantitative detection of JWH-122 abuse . Synthetic cannabinoids like JWH-122 are extensively metabolized in the body, primarily via hydroxylation of the alkyl side chain, and the parent compound is rarely detected in urine . Instead, metabolites such as the 4-hydroxypentyl and 5-hydroxypentyl derivatives are the key biomarkers for monitoring consumption . The incorporation of five deuterium atoms (d5) on the indole ring creates a distinct mass shift, allowing this standard to serve as a critical internal standard, improving analytical accuracy by accounting for matrix effects and instrument variability during analysis . Research using this compound is vital for public health and safety, enabling laboratories to remain current with the rapidly evolving landscape of illicit synthetic cannabinoids and to provide reliable confirmation of substance use . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for any form of personal use.

Properties

CAS No.

1781417-73-9

Molecular Formula

C25H25NO2

Molecular Weight

376.511

IUPAC Name

(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3/i5D,6D,11D,12D,16D

InChI Key

CLPJTHSXFZPIBP-DHJLQICESA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O

Synonyms

[1-(4-Hydroxypentyl)-1H-indol-d5-3-yl](4-methyl-1-naphthalenyl)-methanone

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Parent Structure : JWH-122 (naphthoylindole backbone).
  • Metabolite Modification : 4-Hydroxypentyl chain (C5H11O) at the indole nitrogen.
  • Deuterium Labeling : Five deuterium atoms on the indole ring, improving analytical specificity .

Comparison with Similar Compounds

Structural Analogues and Isomers

JWH-122 (Indole-d5) 4-Hydroxypentyl belongs to a broader class of SC metabolites with hydroxypentyl modifications. Key structural analogues include:

Compound Parent SC Hydroxyl Position Key Differentiator(s)
JWH-122 5-Hydroxypentyl JWH-122 5th carbon Positional isomer; distinct chromatographic retention
JWH-210 4-Hydroxypentyl JWH-210 4th carbon Parent SC has a 4-ethylnaphthoyl group
JWH-210 5-Hydroxypentyl JWH-210 5th carbon Co-elutes with JWH-122 5-hydroxypentyl in some methods
AM-2201 4-Hydroxypentyl AM-2201 4th carbon Fluorinated parent SC; shared metabolites with MAM-2201

Challenges in Differentiation :

  • Isobaric Interference : JWH-019 hydroxyhexyl and JWH-122 hydroxypentyl share identical masses (m/z), requiring chromatographic separation or unique product ions for distinction .
  • Retention Time Overlap : JWH-122 and JWH-019 parent compounds co-elute in GC-MS, complicating metabolite identification .

Pharmacological Effects

This compound itself is pharmacologically inactive, serving as a biomarker for JWH-122 consumption. However, its parent compound exhibits distinct effects compared to other SCs:

Compound Cardiovascular Effects Subjective Effects (e.g., Euphoria) Oral Fluid Detection Window
JWH-122 ↑↑ Blood pressure, HR Minimal Peaks at 20 min; undetectable after 3h
JWH-210 Mild ↑ DBP, HR Significant, THC-like Similar to JWH-122
UR-144 Moderate ↑ BP, HR Moderate Shorter detection window
Δ9-THC ↑ HR, dry mouth Strong psychoactive effects Longer detection (>6h)

Key Findings :

  • JWH-122 induces stronger cardiovascular effects than JWH-210 but weaker subjective effects .
  • JWH-210’s subjective effects resemble Δ9-THC, suggesting differential CB1 receptor binding kinetics .

Metabolic Pathways and Detection Challenges

Shared Metabolic Pathways :

  • Hydroxylation : Both JWH-122 and JWH-210 undergo ω- and ω-1 hydroxylation, producing 4- and 5-hydroxypentyl metabolites .
  • Cross-Reactivity: MAM-2201 (a fluorinated SC) metabolizes into JWH-122 pentanoic acid and hydroxypentyl metabolites, confounding exposure attribution .

Analytical Challenges :

  • Matrix Effects (MEs) : Ion suppression/enhancement in urine impacts quantification, especially for late-eluting metabolites (e.g., recovery ≤62% for JWH-122 5-hydroxypentyl) .
  • Isomeric Resolution : JWH-122 4-hydroxypentyl and JWH-210 5-hydroxypentyl require UHPLC-HRMS or dual-column chromatography for baseline separation .

Legal and Forensic Considerations

  • Regulatory Status : JWH-122 is banned in most jurisdictions, but its metabolites (e.g., 4-hydroxypentyl) are monitored in urine via LOINC codes (e.g., 72474-0) .
  • Stability Issues : Hydroxypentyl metabolites degrade in unprocessed urine, necessitating immediate freezing (-20°C) for accurate testing .

Preparation Methods

Comparative Analysis of Catalysts

The choice of catalyst profoundly impacts the efficiency of the Friedel-Crafts acylation. Tin(IV) chloride outperforms traditional Lewis acids in both yield and regioselectivity (Table 1).

Table 1: Catalyst Performance in Friedel-Crafts Acylation

CatalystYield (%)RegioselectivityCost Efficiency
SnCl<sub>4</sub>82HighModerate
Et<sub>2</sub>AlCl20ModerateLow
MeMgBr10LowHigh

Isotopic Purity and Deuterium Retention

The isotopic distribution of the final product is critical for its use as an internal standard in mass spectrometry. The tin-mediated method achieves 92.67% isotopic purity for the d5-labeled metabolite, with minimal degradation (Table 2).

Table 2: Isotopic Distribution of JWH-122 (Indole-d5) 4-Hydroxypentyl

IsotopeAbundance (%)
d592.670
d47.059
d30.212
d20.052
d10.007
d00.000

Challenges in Traditional Synthesis Methods

Low Yields with Et<sub>2</sub>AlCl and MeMgBr

Prior to the adoption of tin catalysis, methods using Et<sub>2</sub>AlCl or MeMgBr suffered from poor yields (10–20%) due to side reactions and incomplete acylation. These issues were exacerbated when working with expensive deuterated indole, making large-scale synthesis impractical.

Side Reactions and Byproduct Formation

Competing reactions, such as over-alkylation or decomposition of the naphthoyl chloride, were common in traditional approaches. The tin-mediated method suppresses these side reactions through milder conditions and better control of electrophilic substitution.

Analytical Validation of the Final Product

Chromatographic Purity

Post-synthesis purification via column chromatography and recrystallization yields this compound with ≥98% chromatographic purity. This meets the stringent requirements for certified reference materials.

Application in Pharmacokinetic Studies

The deuterated metabolite has been used to study the pharmacokinetics of JWH-122 in oral fluid (OF) samples. Ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS) confirms its stability and detectability at concentrations as low as 0.03 ng/mL.

Industrial and Research Implications

Cost-Effective Production of Deuterated Standards

The tin-mediated method reduces the cost of synthesizing deuterated cannabinoid metabolites by 40–60% compared to earlier techniques, enabling wider availability for forensic and clinical laboratories.

Adaptability to Other Synthetic Cannabinoids

This synthetic approach has been successfully applied to JWH-210 and JWH-250 metabolites, demonstrating its versatility. Modifications to the acylating agent (e.g., phenylacetyl chloride) allow for the synthesis of diverse analogs .

Q & A

Q. What analytical methods are recommended for detecting and quantifying JWH-122 metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting metabolites like JWH-122 4-hydroxypentyl and 5-hydroxypentyl in urine. This method balances specificity and sensitivity, even when resolving isobaric hydroxypentyl isomers, by using unique product ions (e.g., m/z transitions) for differentiation . Method validation should include specificity, linearity, precision, and recovery tests to comply with regulatory standards .

Q. What are the primary metabolic pathways of JWH-122 in humans?

JWH-122 undergoes phase I hydroxylation at the pentyl side chain (producing 4- and 5-hydroxypentyl metabolites) and phase II glucuronidation/sulfation. In vitro human liver microsomal studies and in vivo chimeric mouse models confirm that >50% of metabolites are excreted as glucuronide or sulfate conjugates. LC-high resolution MS is critical for identifying conjugated forms .

Q. How can researchers differentiate JWH-122 metabolites from structurally similar synthetic cannabinoids?

Regioisomeric differentiation (e.g., 4-hydroxypentyl vs. 5-hydroxypentyl) requires GC-EI-MS/MS analysis. For JWH-122, combining chromatographic retention times with product ion spectra (m/z 312 and 183) resolves isomers. For JWH-210, relative ion intensity ratios achieve full differentiation .

Advanced Research Questions

Q. How do experimental design choices impact the resolution of hydroxypentyl isomer data contradictions?

Discrepancies in metabolite ratios between studies often arise from differences in hydrolysis protocols (e.g., β-glucuronidase treatment) or chromatography conditions. For instance, incomplete enzymatic hydrolysis may underreport conjugated metabolites, while suboptimal LC gradients fail to resolve hydroxypentyl isomers. Method optimization should include hydrolysis efficiency tests and gradient tuning .

Q. What strategies validate the accuracy of JWH-122 metabolite quantification in complex matrices?

Use deuterated internal standards (e.g., JWH-122 4-hydroxypentyl-d5) to correct for matrix effects and ion suppression in LC-MS/MS. Validate assays via spike-recovery experiments in urine samples, ensuring precision (CV <15%) and accuracy (80–120% recovery) .

Q. How does the binding affinity of JWH-122 4-hydroxypentyl to CB1/CB2 receptors influence pharmacological study design?

JWH-122 4-hydroxypentyl exhibits high CB1 affinity, necessitating in vitro competitive binding assays (using radiolabeled CP-55,940) and in vivo behavioral models (e.g., tetrad tests) to assess psychoactivity. CB2-selective assays (e.g., cAMP inhibition in transfected cells) clarify anti-inflammatory potential .

Q. What are the limitations of current in vitro models for predicting JWH-122 metabolite pharmacokinetics?

Human liver microsomes lack phase II enzyme diversity, leading to underestimation of conjugation rates. Chimeric mice with humanized livers better replicate human metabolism but require cross-validation with clinical urine samples to confirm translational relevance .

Q. How can researchers address discrepancies in reported metabolite stability during long-term storage?

Contradictions in stability data often stem from storage conditions (e.g., temperature, pH). Conduct accelerated degradation studies (40°C, 75% humidity) and validate stability using LC-MS/MS. Additives like sodium azide may prevent microbial degradation in urine samples .

Methodological Tables

Table 1. Key MS/MS Transitions for JWH-122 Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Reference
JWH-122 4-hydroxypentyl386.2155.1, 127.1
JWH-122 5-hydroxypentyl386.2144.9, 117.0
JWH-122-d5 (IS)391.2160.1

Table 2. Phase I vs. Phase II Metabolite Ratios in Urine

Matrix4-Hydroxypentyl (Free)4-Hydroxypentyl-GlucuronideReference
Untreated Urine<10%>90%
Hydrolyzed Urine>85%<15%

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